molecular formula C18H20O4 B3081144 2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid CAS No. 1096688-06-0

2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid

Cat. No.: B3081144
CAS No.: 1096688-06-0
M. Wt: 300.3
InChI Key: DILXHIQZGJKWQB-PVIIJVKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid is a useful research compound. Its molecular formula is C18H20O4 and its molecular weight is 300.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbiological Degradation and Metabolism

  • Metabolism by Streptomyces rubescens : This organism can metabolize compounds related to 2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid, such as 3-(3a alpha-hexahydro-7a beta-methyl-1,5-dioxoindan-4 alpha-yl)propionic acid, through processes including amide bond formation, reduction, and hydroxylation (Hashimoto & Hayakawa, 1977).

Synthesis and Characterization

  • Synthesis of Benzoxazole Derivatives : A study discusses the synthesis of compounds from benzoxazole derivatives, which are structurally related to this compound, highlighting their antimicrobial properties (Balaswamy et al., 2012).
  • Group-6 Metal Carbonyl Complexes : Research on carbonyl complexes involving similar structural components emphasizes the significance of such compounds in developing new materials with unique properties (Saleem et al., 2012).
  • Crystal Structure Analysis : The crystal structure of related compounds, like 2-methoxy-benzoic acid derivatives, offers insights into the molecular and structural characteristics essential for various scientific applications (Zhao et al., 2010).

Biological and Chemical Activity

  • Chiral Preparation : Studies on the chiral preparation of compounds structurally similar to this compound reveal the potential for developing stereoselective processes in pharmaceuticals (Kimura et al., 2002).
  • Antibacterial and Antifungal Activities : The antimicrobial properties of compounds synthesized from benzoic acid derivatives indicate the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Molecular and Crystal Structures

  • Molecular Structures for MALDI-TOF-MS : Research on matrices for MALDI-TOF-MS utilizing compounds like 2-(4-hydroxyphenylazo)benzoic acid, which shares similarities with the target compound, provides valuable insights into advanced analytical techniques (Qian & Huang, 2005).
  • Binding with DNA : Investigations on the binding of Ru(II) complexes with benzoic acid derivatives to DNA highlight the potential of such compounds in understanding and developing new approaches in molecular biology and genetics (Chitrapriya et al., 2011).

Properties

IUPAC Name

2-[[(1S,2S,6S,7S,8R)-8-tricyclo[5.2.1.02,6]decanyl]oxycarbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c19-17(20)13-4-1-2-5-14(13)18(21)22-16-9-10-8-15(16)12-7-3-6-11(10)12/h1-2,4-5,10-12,15-16H,3,6-9H2,(H,19,20)/t10-,11-,12-,15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILXHIQZGJKWQB-PVIIJVKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3OC(=O)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C1)[C@@H]3C[C@H]2C[C@H]3OC(=O)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.